Fenoterol hydrobromide exerts its effects by selectively stimulating β2-adrenergic receptors. [, , ] This stimulation activates the enzyme adenylate cyclase, leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP). [, ] Elevated cAMP levels promote relaxation of bronchial smooth muscle, resulting in bronchodilation. [, , , ] Additionally, fenoterol hydrobromide may modulate histamine release from mast cells, further contributing to its bronchodilatory effects. []
The provided abstracts primarily focus on the pharmacological aspects of fenoterol hydrobromide. There's limited information regarding its physical and chemical properties. One study mentions the formulation of fenoterol hydrobromide in solutions containing hydrofluoroalkane propellants for metered-dose inhalers. [, ]
Fenoterol hydrobromide serves as a tool to elucidate the mechanisms involved in bronchodilation. [, , ] Studies have explored its effects on airway resistance, forced expiratory volume (FEV1), and other pulmonary function parameters.
Fenoterol hydrobromide is formulated into various drug delivery systems, including metered-dose inhalers (MDIs), nebulizers, and compression-coated tablets. [, , , , , ] Research focuses on optimizing these systems for efficient and targeted drug delivery to the lungs.
Fenoterol hydrobromide is used to study the function and regulation of β2-adrenergic receptors in various tissues, including airway smooth muscle and leukocytes. [, , ]
Researchers utilize fenoterol hydrobromide to investigate the physiological responses of airway smooth muscle to β2-adrenergic receptor stimulation. [] This helps understand the mechanisms underlying bronchodilation and bronchoconstriction.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6